2,3-Dichloro-6-fluorobenzamide
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Overview
Description
2,3-Dichloro-6-fluorobenzamide: is an organic compound with the molecular formula C7H4Cl2FNO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and one fluorine atom at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dichloro-6-fluorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-6-fluorobenzonitrile.
Hydrolysis: The benzonitrile is hydrolyzed to form the corresponding benzamide. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of 2,3-dichloro-6-fluorobenzonitrile are hydrolyzed using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale recrystallization or chromatography techniques to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
2,3-Dichloro-6-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: 2,3-Dichloro-6-fluoroaniline.
Oxidation: 2,3-Dichloro-6-fluorobenzoic acid.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific chemical resistance and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
2,3-Dichlorobenzamide: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2,6-Dichlorobenzamide: Substitution pattern differs, leading to variations in steric and electronic properties.
3,4-Dichloro-6-fluorobenzamide: Different substitution positions can affect the compound’s overall chemical behavior and applications.
Uniqueness:
2,3-Dichloro-6-fluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOFWUOAGTTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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